molecular formula C15H21N5O2 B2455426 8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887866-33-3

8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Katalognummer: B2455426
CAS-Nummer: 887866-33-3
Molekulargewicht: 303.366
InChI-Schlüssel: CMNPMJJMIPKSQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Eigenschaften

IUPAC Name

6-butyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-6-7-8-19-9(2)10(3)20-11-12(16-14(19)20)17(4)15(22)18(5)13(11)21/h6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNPMJJMIPKSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions often include the use of nickel catalysts and mild temperatures to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted imidazole derivatives .

Wissenschaftliche Forschungsanwendungen

8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other substituted imidazoles, such as:

Uniqueness

The uniqueness of 8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other imidazole derivatives .

Biologische Aktivität

8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazole family of compounds, characterized by its unique structural features that include a butyl group and multiple methyl substituents. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

  • Molecular Formula : C15H21N5O2
  • Molecular Weight : 289.36 g/mol
  • CAS Number : 876902-67-9

The compound's structure allows it to interact with various biological targets due to the presence of nitrogen atoms in its ring structure, which is typical of purine derivatives.

The biological activity of 8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione primarily involves:

  • Target Interactions : It interacts with enzymes and receptors through binding at active or allosteric sites. This can lead to alterations in enzyme activity or receptor signaling pathways.
  • Biochemical Pathways : The compound may influence signal transduction pathways and metabolic processes critical for cellular function.

Pharmacological Potential

Research has indicated that this compound exhibits significant potential in various therapeutic areas:

  • Antidepressant Activity : Studies have shown that derivatives of imidazo[2,1-f]purine can exhibit antidepressant effects. For instance, specific analogs demonstrated high affinity for serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase inhibitors (PDE4B and PDE10A) .
  • Anxiolytic Effects : In vivo studies revealed that certain derivatives displayed greater anxiolytic effects compared to standard anxiolytic medications like diazepam .

Comparative Analysis with Similar Compounds

A comparison with other imidazole derivatives highlights the unique properties of 8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione:

Compound NameStructure FeaturesBiological Activity
8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneButyl group; multiple methyl groupsAntidepressant; anxiolytic
Imidazo[4,5-b]pyridineVaries in substituentsAnticancer; antimicrobial
Imidazo[4,5-c]pyridineVaries in substituentsAntiviral; anti-inflammatory

Case Study 1: Antidepressant Evaluation

In a study assessing the antidepressant potential of various imidazo[2,1-f]purine derivatives:

  • Compound 9 (an analog) showed significant efficacy in the forced swim test (FST), indicating strong antidepressant properties.
  • The study utilized micellar electrokinetic chromatography to evaluate lipophilicity and metabolic stability .

Case Study 2: Anxiolytic Assessment

Another investigation focused on the anxiolytic properties of selected compounds:

  • The compound demonstrated significant reductions in anxiety-like behavior in rodent models when administered at a dose of 2.5 mg/kg.

These findings underscore the therapeutic promise of this compound and its derivatives in treating mood disorders.

Q & A

Q. What synthetic strategies are effective for preparing 8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and its analogs?

Methodological Answer: Synthesis typically involves multi-step functionalization of purine-dione scaffolds. Key steps include:

  • Bromination and substitution : For example, bromination at the 8-position using phosphorus tribromide, followed by nucleophilic substitution with amines or alkyl chains (e.g., butyl groups) under basic conditions .
  • Huisgen cycloaddition : Copper-catalyzed azide-alkyne reactions (CuAAC) can introduce triazole moieties, enhancing solubility or targeting specific receptors .
  • Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) is standard, with yields ranging from 10% to 55% depending on substituent complexity .

Table 1: Example Reaction Yields for Analogous Compounds

Compound TypeYield (%)Purification MethodReference
N8-Arylpiperazinylpropyl analog55Column chromatography
8-Phenoxyethyl derivative49Column chromatography
Fluorophenoxy-substituted analog10Column chromatography

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : ¹H and ¹³C NMR confirm substituent positions and methyl/butyl group integration. For example, methyl protons typically resonate at δ 2.5–3.5 ppm, while butyl chains show characteristic alkyl signals .
    • HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., calculated vs. observed m/z for C₁₈H₂₆N₆O₂) .
  • Melting Point Analysis : Consistent melting points (e.g., 160–202°C for analogs) indicate purity .

Q. What theoretical frameworks guide the design of analogs for biological activity studies?

Methodological Answer:

  • Receptor-Ligand Interaction Models : Adenosine receptor antagonism is a common target. Substituents like pyridinyl or fluorophenoxy groups are introduced to enhance water solubility and binding affinity .
  • Structure-Activity Relationship (SAR) : Systematic variation of alkyl chains (e.g., butyl vs. methyl) and heterocyclic substituents (e.g., triazoles) to correlate structure with PDE2A inhibition or adenosine receptor binding .

Advanced Research Questions

Q. How can researchers address low yields in the final step of synthesis?

Methodological Answer:

  • Optimize Reaction Conditions :
    • Temperature : Increasing reaction temperature (e.g., 65°C for Huisgen reactions) improves kinetics .
    • Catalyst Loading : Adjust CuI or sodium ascorbate concentrations to enhance azide-alkyne cycloaddition efficiency .
  • In Situ Intermediate Preparation : Generating intermediates like aryl azides immediately before use minimizes degradation (e.g., para-chloroaniline-derived azides) .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Comparative Analysis : Cross-reference NMR data with structurally similar compounds. For example, methyl group splitting patterns in imidazo-purine-diones are distinct from those in pyrazino analogs .
  • X-ray Crystallography : Resolve ambiguities (e.g., stereochemistry at chiral centers) using single-crystal diffraction, as demonstrated for 8-hydroxyphenyl derivatives .

Q. What methodologies support comparative studies of biological activity across structural analogs?

Methodological Answer:

  • In Vitro Assays :
    • PDE2A Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., BIT1 derivatives) .
    • Adenosine Receptor Binding : Radioligand displacement assays (e.g., using ³H-CCPA for A₁ receptors) .
  • Statistical Modeling : Principal Component Analysis (PCA) to correlate substituent properties (e.g., logP, polar surface area) with activity .

Table 2: Example Biological Data for Analogous Compounds

Compound IDPDE2A IC₅₀ (nM)A₁ Receptor Binding (Ki, nM)Reference
441208.5
469512.3
492503.8

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.